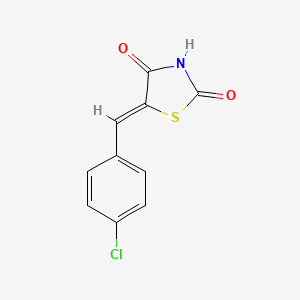

(Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

(5Z)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTGINRZTJUWBT-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24138-83-8 | |

| Record name | NSC31152 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Derivatization of Z 5 4 Chlorobenzylidene Thiazolidine 2,4 Dione

Established Synthetic Pathways for the Thiazolidine-2,4-dione Nucleus

The construction of the fundamental thiazolidine-2,4-dione ring system can be achieved through several synthetic strategies, ranging from traditional condensation reactions to more modern, efficiency-focused methodologies.

Conventional Condensation Reactions for Thiazolidine-2,4-dione Synthesis

The most established and widely employed method for synthesizing the thiazolidine-2,4-dione nucleus is the condensation reaction between a thiourea (B124793) derivative and a haloacetic acid, typically chloroacetic acid. This reaction is generally performed by refluxing the two components in a suitable solvent, such as water or an alcohol. researchgate.netjmaterenvironsci.com The mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of chloroacetic acid, followed by intramolecular cyclization and subsequent hydrolysis to yield the thiazolidine-2,4-dione ring. researchgate.net Variations of this method may employ different halo-esters or acids and are often conducted in the presence of an acid catalyst, such as concentrated hydrochloric acid, to facilitate the reaction. jmaterenvironsci.comresearchgate.net This approach is valued for its simplicity and the ready availability of starting materials.

Alternative Synthetic Routes to the Core Scaffold

To address some limitations of conventional methods, such as long reaction times and the use of harsh reagents, alternative synthetic routes have been developed. These modern techniques often focus on green chemistry principles and process intensification.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of the thiazolidine-2,4-dione core. By heating a mixture of thiourea and monochloroacetic acid in water under microwave conditions, the reaction time can be significantly reduced from hours to mere minutes, often with improved yields. niscpr.res.innih.gov This efficiency is attributed to the rapid and uniform heating provided by microwave energy.

Ultrasound-Assisted Synthesis: Sonication is another alternative energy source used to promote the synthesis. Ultrasound-assisted methods, such as reacting thiourea and chloroacetyl chloride in water, can also lead to shorter reaction times and high purity products compared to conventional refluxing conditions. ijsrst.com The cavitation effects generated by ultrasound waves enhance mass transfer and increase reaction rates.

These alternative methods offer significant advantages in terms of speed, energy efficiency, and potentially higher yields, making them attractive for both laboratory-scale synthesis and industrial production.

Knoevenagel Condensation for (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione Formation

The title compound, (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione, is synthesized through the Knoevenagel condensation of the pre-formed thiazolidine-2,4-dione nucleus with 4-chlorobenzaldehyde. This reaction forms the exocyclic double bond at the C-5 position of the heterocyclic ring. The stereochemistry of the product is predominantly the Z-isomer, which is the more thermodynamically stable configuration.

Optimization of Reaction Conditions and Catalysts for Knoevenagel Products

The efficiency and yield of the Knoevenagel condensation are highly dependent on the reaction conditions and the choice of catalyst. A wide array of catalysts and solvent systems have been explored to optimize the synthesis of 5-arylidenethiazolidine-2,4-diones.

Commonly used catalysts are weak bases, which facilitate the deprotonation of the active methylene (B1212753) group at the C-5 position of thiazolidine-2,4-dione, generating a nucleophilic carbanion that attacks the aldehyde carbonyl. Piperidine, often used in solvents like ethanol (B145695) or toluene, is a classic catalyst for this transformation. nih.govnih.govnih.gov Other bases such as methylamine (B109427) in acetic acid, sodium acetate (B1210297) in acetic acid, and pyrrolidine (B122466) have also been successfully employed. researchgate.netnih.govnih.gov

More recent research has focused on greener and more efficient catalytic systems. Organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in aqueous ethanol have been shown to be effective, offering mild reaction conditions and operational simplicity. jmaterenvironsci.com Deep eutectic solvents (DESs) have also been utilized as both the solvent and catalyst, providing a green alternative to volatile organic solvents. nih.gov The use of alum (KAl(SO₄)₂·12H₂O) in water is another facile, non-toxic, and cost-effective catalytic approach. niscpr.res.in

The table below summarizes the performance of various catalytic systems in the synthesis of 5-benzylidenethiazolidine-2,4-dione derivatives, illustrating the impact of the catalyst and solvent on reaction outcomes.

| Catalyst | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Piperidine | Ethanol | Reflux | Traditional, well-established method. | nih.gov |

| Sodium Acetate | Acetic Acid | Reflux | Commonly used, effective for various aldehydes. | nih.gov |

| Methylamine (33% aq.) | Acetic Acid | Reflux | Effective for specific substrates. | nih.gov |

| DABCO (10 mol%) | Aqueous Ethanol | Reflux | Eco-friendly, mild conditions, good yields. | jmaterenvironsci.com |

| Alum (KAl(SO₄)₂·12H₂O) | Water | Reflux | Facile, non-toxic, cost-effective, eco-friendly. | niscpr.res.in |

| Deep Eutectic Solvents (DESs) | DES (e.g., Choline chloride:N-methylurea) | 80 °C | Green solvent and catalyst, high yields. | nih.gov |

| Baker's Yeast | Ethanol | Room Temp | Biocatalyst, environmentally friendly. | rsc.org |

Batch and Continuous Flow Synthesis Approaches

Traditionally, the Knoevenagel condensation for producing (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione is performed in a batch reactor. This involves mixing the reactants and catalyst in a vessel, heating for a specified time, and then isolating the product. While straightforward, batch processes can have limitations regarding scalability, heat and mass transfer, and process control.

Continuous flow synthesis, utilizing microreactor technology, has emerged as a promising alternative. researchgate.netresearchgate.net In a flow system, reactants are continuously pumped through a heated capillary or microchannel reactor where the reaction occurs. This approach offers superior control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, shorter reaction times, and improved safety. researchgate.net Studies comparing batch and flow processes for the synthesis of 5-benzylidenethiazolidine-2,4-diones have demonstrated that continuous flow microreactors can achieve significantly higher yields in much shorter times, especially at temperatures above the solvent's boiling point, which is possible due to the pressurized nature of the system. researchgate.netresearchgate.net This makes continuous flow an efficient and scalable alternative for the production of these important intermediates.

Strategies for Chemical Derivatization of (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione

The (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione molecule possesses several reactive sites amenable to chemical modification, allowing for the creation of diverse derivative libraries. The most common site for derivatization is the nitrogen atom at the N-3 position of the thiazolidine (B150603) ring.

The acidic proton on the N-3 nitrogen can be readily removed by a base, allowing for subsequent alkylation or acylation reactions. For instance, the compound can be reacted with various halo-acetic acid esters or alkyl halides in the presence of a base like potassium carbonate to introduce a substituent at the N-3 position. nih.govnih.gov This is a common strategy to produce compounds where the thiazolidine-2,4-dione core is linked to other functional groups. nih.gov For example, reaction with ethyl chloroacetate (B1199739) followed by treatment with hydrazine (B178648) hydrate (B1144303) generates a hydrazide derivative, which can be further condensed with ketones to form hydrazones. nih.gov

Another approach involves reacting the potassium salt of (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione with various chloroacetamide derivatives to introduce N-substituted acetamide (B32628) moieties at the N-3 position. nih.gov Furthermore, reactions with chloroformates can be used to introduce alkoxycarbonyl groups onto the N-3 nitrogen. nih.gov These derivatization strategies highlight the versatility of (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione as a scaffold for building more complex molecules.

N-Substitution at Position 3 of the Thiazolidinedione Ring

The imide nitrogen (N-3) of the thiazolidine-2,4-dione ring is a key site for chemical modification due to its nucleophilic character after deprotonation. Functionalizing this position can significantly impact the molecule's physicochemical properties and biological activity. arkat-usa.org

N-alkylation and N-arylation are fundamental strategies for derivatizing the TZD core. Traditional methods for N-alkylation often involve a two-step process: first, the TZD is converted to its salt using a strong base, which is then reacted with an alkyl halide. arkat-usa.org However, this approach can suffer from long reaction times and the generation of waste. More efficient, one-step protocols have been developed. For instance, N-alkylation can be achieved at room temperature using alkyl bromides with triethylamine (B128534) as the base and solvent, affording N-alkylated products in high yields. arkat-usa.org

For N-arylation, modern techniques have been employed to overcome the limitations of classical methods. Microwave-assisted synthesis using a base catalyst like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) provides a rapid and environmentally friendly route to N-aryl TZD derivatives. rsc.org Another advanced method is the copper-catalyzed Chan-Lam cross-coupling reaction, which allows for the N-arylation of TZD conjugates with aryl boronic acids under mild conditions. rsc.org

Table 1: Selected Methods for N-Substitution of the Thiazolidinedione Ring

| Strategy | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl bromide, Triethylamine, Room Temperature | N-Alkyl-TZD | arkat-usa.org |

| N-Arylation | Aryl halide, K2CO3, DMF, Microwave Irradiation | N-Aryl-TZD | rsc.org |

| N-Arylation | Aryl boronic acid, Copper(II) acetate, Base, Solvent | N-Aryl-TZD | rsc.org |

The synthesis of "hybrid molecules" involves covalently linking two or more pharmacologically active scaffolds to create a single molecule with potentially synergistic or novel biological activities. nih.gov The N-3 position of the TZD ring is an ideal attachment point for such moieties.

One approach involves synthesizing the potassium salt of a 5-arylidene-TZD, which is then reacted with a suitable electrophile carrying the second pharmacophore. For example, hybrids containing a benzothiazole (B30560) moiety have been created by refluxing the potassium salt of a 5-benzylidene-TZD with benzothiazole methyl chloride in DMF. nih.gov Similarly, TZD-chlorophenylthiosemicarbazone hybrids have been synthesized by condensing formylphenyl (2,4-dioxothiazolidin-5-yl/ylidene)acetates with 4-(chlorophenyl)-3-thiosemicarbazides. nih.gov Another strategy involves the alkylation of K-salts of 5-arylidene-TZDs with chloro-amides to introduce linkers that can be further functionalized, for instance, to connect a triazole nucleus. mdpi.com This modular approach allows for the creation of diverse chemical libraries for biological screening.

Modifications and Substitutions on the 4-Chlorobenzylidene Moiety (C-5 Position)

The 5-benzylidene group is typically introduced via a Knoevenagel condensation between thiazolidine-2,4-dione and an appropriate aromatic aldehyde. nih.govijpsonline.com The nature of the substituent on the aromatic ring significantly influences the electronic properties and spatial conformation of the entire molecule, thereby affecting its interaction with biological targets.

A wide array of (Z)-5-(substituted-benzylidene)thiazolidine-2,4-dione derivatives can be synthesized by varying the aldehyde used in the Knoevenagel condensation. The reaction is generally carried out by refluxing thiazolidine-2,4-dione with a substituted aldehyde in a solvent like ethanol, often with a catalytic amount of a base such as piperidine. nih.gov

This methodology allows for the facile introduction of various functional groups onto the phenyl ring. For example, using 4-nitrobenzaldehyde (B150856) results in a derivative with a strong electron-withdrawing nitro group (5-(4-Nitro-arylidene)-thiazolidine-2,4-dione). nih.gov Conversely, using 4-hydroxybenzaldehyde (B117250) introduces an electron-donating hydroxyl group (5-(4-Hydroxy-arylidene)-thiazolidine-2,4-dione). nih.govnih.gov This systematic variation of substituents is a classic medicinal chemistry strategy to probe the electronic requirements for biological activity. mdpi.com

Table 2: Examples of C-5 Benzylidene Modifications via Knoevenagel Condensation

| Aldehyde Reagent | Resulting C-5 Moiety | Electronic Effect | Reference |

|---|---|---|---|

| 4-Chlorobenzaldehyde | 4-Chlorobenzylidene | Electron-withdrawing (halogen) | researchgate.net |

| 4-Nitrobenzaldehyde | 4-Nitrobenzylidene | Strong Electron-withdrawing | nih.gov |

| 4-Hydroxybenzaldehyde | 4-Hydroxybenzylidene | Electron-donating | nih.govnih.gov |

| 4-Methoxybenzaldehyde | 4-Methoxybenzylidene | Electron-donating | dntb.gov.ua |

Structural Variations of the Carbonyl Groups at Positions 2 and 4 (e.g., Thioxo Analogues)

Modification of the TZD core itself provides another avenue for derivatization. A common structural variation involves replacing one of the carbonyl groups (C=O) with a thiocarbonyl group (C=S). When the oxygen at the C-2 position is replaced with sulfur, the resulting scaffold is known as rhodanine (B49660), or 2-thioxo-1,3-thiazolidin-4-one. mdpi.com

The synthesis of 5-arylidene-rhodanine analogues parallels that of their TZD counterparts, employing a Knoevenagel condensation. Instead of thiazolidine-2,4-dione, rhodanine is used as the starting material and is condensed with various aromatic aldehydes. For example, the reaction of rhodanine with 4-hydroxybenzaldehyde yields (5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. mdpi.com Similarly, N-substituted rhodanine derivatives can be used to create more complex structures, such as the condensation of N-allylrhodanine with p-nitrobenzaldehyde to afford 3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one. mdpi.com These thioxo analogues often exhibit distinct biological profiles compared to their dioxo counterparts.

Spectroscopic and Structural Characterization of Z 5 4 Chlorobenzylidene Thiazolidine 2,4 Dione and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione is expected to exhibit distinct signals corresponding to each unique proton in the molecule. Based on data from closely related analogues, the anticipated chemical shifts can be predicted. nih.gov

The spectrum would feature a singlet for the imide proton (N-H) of the thiazolidine-2,4-dione ring, typically observed in the downfield region around δ 12.0-12.5 ppm, due to its acidic nature and deshielding environment. nih.gov The exocyclic vinylic proton (=C-H), which is part of the benzylidene group, is expected to appear as a singlet at approximately δ 7.5-8.0 ppm. nih.gov Its downfield shift is attributed to the deshielding effect of the adjacent carbonyl group and the aromatic ring.

The protons on the 4-chlorophenyl ring are anticipated to present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the benzylidene group would appear as a doublet around δ 7.5 ppm, while the two protons meta to the benzylidene group (and ortho to the chlorine atom) would appear as another doublet slightly upfield, around δ 7.4 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| N-H (Thiazolidinedione ring) | 12.0 - 12.5 | Singlet |

| =C-H (Benzylidene) | 7.5 - 8.0 | Singlet |

| Ar-H (ortho to C=C) | ~ 7.5 | Doublet |

| Ar-H (meta to C=C) | ~ 7.4 | Doublet |

Table 1: Predicted ¹H NMR Chemical Shifts for (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.

The two carbonyl carbons (C=O) of the thiazolidine-2,4-dione ring are the most deshielded, with expected chemical shifts in the range of δ 165-175 ppm. mnstate.edu The carbon atom of the exocyclic double bond attached to the thiazolidinedione ring (C5) would likely resonate around δ 120-125 ppm, while the vinylic carbon attached to the phenyl ring would appear further downfield.

The carbon atoms of the 4-chlorophenyl ring would show four distinct signals. The carbon atom bonded to the chlorine (C-Cl) is expected around δ 135-138 ppm. The quaternary carbon atom attached to the benzylidene group would be found near δ 131-133 ppm. The two sets of aromatic C-H carbons would appear in the typical aromatic region of δ 129-132 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C2, C4) | 165 - 175 |

| C-Cl (Aromatic) | 135 - 138 |

| C-C=C (Aromatic, Quaternary) | 131 - 133 |

| C=C -H (Benzylidene) | Downfield Vinylic Region |

| Ar-C (CH) | 129 - 132 |

| C =C-H (C5) | 120 - 125 |

Table 2: Predicted ¹³C NMR Chemical Shifts for (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione.

While ¹H and ¹³C NMR provide chemical shift information, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals by revealing connectivity between atoms. ijrpb.com

H-H Correlation Spectroscopy (COSY): This experiment would establish proton-proton couplings. For (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione, a key correlation (cross-peak) would be observed between the ortho and meta protons on the 4-chlorophenyl ring, confirming their adjacent relationship. The absence of other correlations would support the singlet assignments for the N-H and vinylic protons. ijrpb.com

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the aromatic ring and the vinylic position to their corresponding carbon signals in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected from the vinylic proton to the quaternary aromatic carbon and to the C5 and C4 carbons of the thiazolidinedione ring, confirming the connectivity of the entire molecular skeleton.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione would display several characteristic absorption bands.

A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the imide group. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The most intense absorptions would be from the two carbonyl (C=O) groups of the thiazolidine-2,4-dione ring, typically appearing as strong bands in the region of 1690-1750 cm⁻¹. nih.gov The stretching vibration of the exocyclic C=C double bond is expected around 1650 cm⁻¹. Finally, a characteristic band for the C-Cl stretch would be observed in the fingerprint region, typically between 700-800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Imide) | Stretch | 3100 - 3300 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=O (Dicarbonyl) | Stretch | 1690 - 1750 |

| C=C (Exocyclic) | Stretch | ~ 1650 |

| C-Cl | Stretch | 700 - 800 |

Table 3: Expected IR Absorption Bands for (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirm its molecular formula, and provide structural information through fragmentation analysis.

The molecular formula of (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione is C₁₀H₆ClNO₂S. researchgate.net Its calculated molecular weight is 239.68 g/mol , and its monoisotopic mass is 238.9807773 Da. researchgate.net The high-resolution mass spectrum should confirm this exact mass.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal. The crystal structure of (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione has been determined and reported. researchgate.net

The analysis revealed that the compound crystallizes in the monoclinic crystal system with the space group P2₁/n. researchgate.net The crystal structure confirms the (Z)-configuration of the exocyclic double bond. In the solid state, the molecule is nearly planar, with a small dihedral angle of 8.62 (9)° between the planes of the 4-chlorophenyl and thiazolidine (B150603) rings. researchgate.net The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, which link adjacent molecules to form undulating ribbons. researchgate.net

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₆ClNO₂S | researchgate.net |

| Molecular Weight | 239.67 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 3.9098 (1) | researchgate.net |

| b (Å) | 40.7555 (15) | researchgate.net |

| c (Å) | 6.0917 (2) | researchgate.net |

| β (°) | 93.748 (1) | researchgate.net |

| Volume (ų) | 968.61 (5) | researchgate.net |

| Z | 4 | researchgate.net |

Table 4: Crystallographic Data for (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione.

Crystal Data and Unit Cell Parameters

(Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione crystallizes in the monoclinic system with the space group P21/n. researchgate.net The asymmetric unit contains one molecule of the compound. Detailed crystallographic data and unit cell parameters are summarized in the interactive table below. These parameters define the fundamental repeating unit of the crystal lattice and are crucial for the complete structural determination of the compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₆ClNO₂S |

| Formula Weight | 239.67 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 3.9098 (1) |

| b (Å) | 40.7555 (15) |

| c (Å) | 6.0917 (2) |

| α (°) | 90 |

| β (°) | 93.748 (1) |

| γ (°) | 90 |

| Volume (ų) | 968.61 (5) |

| Z | 4 |

| Temperature (K) | 150 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Density (calculated) (Mg m⁻³) | 1.643 |

Molecular Conformation and Dihedral Angle Analysis

The molecular structure of (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione reveals a nearly planar conformation. The planarity of the molecule is a key structural feature, arising from the delocalization of π-electrons across the conjugated system formed by the benzylidene and thiazolidine-2,4-dione moieties.

A critical parameter for describing the degree of planarity is the dihedral angle between the planes of the 4-chlorophenyl ring and the thiazolidine ring. For the title compound, this angle is reported to be 8.62 (9)°. researchgate.net This small deviation from complete planarity indicates a slight twist of the aromatic ring relative to the heterocyclic ring system.

Supramolecular Interactions and Hydrogen Bonding Networks in the Crystal Lattice

The crystal packing of (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione is stabilized by a network of intermolecular hydrogen bonds. Specifically, the nitrogen-bound hydrogen atom (N-H) of the thiazolidine ring acts as a hydrogen bond donor, while one of the carbonyl oxygen atoms (C=O) serves as an acceptor. researchgate.net

These N—H···O hydrogen bonds link the molecules into undulating ribbons that run approximately parallel to the (101) plane of the crystal lattice. researchgate.net This specific hydrogen bonding motif is a dominant feature in the supramolecular assembly, dictating the arrangement of molecules within the crystal. The formation of these ribbons is a common structural theme observed in related thiazolidinedione derivatives and is crucial for the stability of the crystal structure. nih.gov The consistent presence of such hydrogen bonding networks underscores their importance in directing the solid-state architecture of this class of compounds.

Structure Activity Relationship Sar Studies of Z 5 4 Chlorobenzylidene Thiazolidine 2,4 Dione Derivatives

Correlating Substituent Effects on the 4-Chlorobenzylidene Moiety with Biological Activities

The benzylidene moiety of the molecule is a primary site for chemical modification to modulate biological activity. The electronic properties, size, and lipophilicity of substituents on this aromatic ring play a critical role in the molecule's interaction with its biological targets.

The position and nature of halogen substituents on the benzylidene ring significantly influence the biological activity of thiazolidinedione derivatives. The presence of an electron-withdrawing group, such as chlorine at the para-position of the benzylidene ring, has been shown to enhance certain biological activities. nih.govekb.eg For instance, research has demonstrated that the presence of a 4-chloro group on the benzylidene ring improved antitubercular activity. ekb.eg

Studies comparing positional isomers of chloro-substituted derivatives have provided valuable SAR insights. For example, in the context of VEGFR-2 inhibition, the activity of (Z)-5-(2-chlorobenzylidene)thiazolidine-2,4-dione was found to be nearly identical to its 2,4-dichloro counterpart, suggesting that for this specific target, the addition of a second chlorine atom at the 4-position did not significantly alter potency. nih.gov However, for other activities, such as antibacterial effects against E. coli, electron-withdrawing groups like para-chloro were found to enhance potency. nih.gov In contrast, some studies on antibacterial activity found that electron-releasing groups were more effective than electron-withdrawing groups like 4-chloro. ekb.eg This highlights the target-dependent nature of SAR for this class of compounds.

| Compound | Substitution Pattern | Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|

| (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione | 4-Chloro | Antibacterial (E. coli) | Enhanced activity | nih.gov |

| (Z)-5-(4-Bromobenzylidene)thiazolidine-2,4-dione | 4-Bromo | Antibacterial (E. coli) | Enhanced activity | nih.gov |

| (Z)-5-(2-Chlorobenzylidene)thiazolidine-2,4-dione | 2-Chloro | VEGFR-2 Inhibition | Potent inhibition (IC50 = 0.323 ± 0.014 μM) | nih.gov |

| (Z)-5-(2,4-Dichlorobenzylidene)thiazolidine-2,4-dione | 2,4-Dichloro | VEGFR-2 Inhibition | Similar potency to 2-chloro derivative (IC50 = 0.328 ± 0.014 μM) | nih.gov |

Impact of N-Substitution Patterns at Position 3 on Compound Efficacy and Selectivity

The nitrogen atom at position 3 of the thiazolidinedione ring is another critical site for modification. The presence and nature of a substituent at this position can dramatically alter the compound's efficacy and selectivity. nih.gov

For some biological targets, an unsubstituted N-H group is essential for activity. For example, studies on inhibitors of P. aeruginosa PhzS, a key enzyme in pyocyanin (B1662382) biosynthesis, indicated that the thiazolidinedione ring requires an unsubstituted nitrogen for biological activity. researchgate.net The N-H group can act as a crucial hydrogen bond donor in interactions with the target protein.

Conversely, for other targets, substitution at the N-3 position leads to a significant increase in potency. Derivatives with a carboxylic ester substituent at N-3 have shown activity against protein-tyrosine phosphatase 1B (PTP1B). nih.gov A common synthetic strategy involves reacting the core scaffold with ethyl chloroacetate (B1199739) to introduce an ester group, which can then be further modified. nih.gov For instance, new derivatives have been synthesized where this N-3 acetic acid side chain is converted into a hydrazide and subsequently reacted with acetophenone, leading to potent partial PPAR-γ agonists. nih.gov Attaching other heterocyclic rings containing nitrogen to the 3rd position has also been explored as a strategy to enhance antimicrobial activity. researchgate.net

| N-3 Substituent | Resulting Compound Class | Target | Impact on Efficacy | Reference |

|---|---|---|---|---|

| -H (unsubstituted) | 5-Benzylidenethiazolidine-2,4-dione | P. aeruginosa PhzS | Essential for activity | researchgate.net |

| -CH2COOC2H5 | Ethyl ester derivatives | PTP1B | Confers activity | nih.gov |

| -CH2CONHNH-C(CH3)=C6H5 | Acetic acid (1-phenylethylidene)hydrazides | PPAR-γ | Potent partial agonists | nih.gov |

| Heterocyclic rings | N-heterocyclic derivatives | Bacteria | Can enhance antimicrobial activity | researchgate.net |

Role of the Thiazolidinedione Core Rigidity and Flexibility in Ligand-Target Interactions

The thiazolidine-2,4-dione ring serves as a central, relatively rigid scaffold. This structural core is crucial for orienting the pharmacophoric substituents—the benzylidene moiety at position 5 and any group at position 3—into a specific three-dimensional arrangement required for effective binding to a biological target. The planarity of the dione (B5365651) ring and the exocyclic double bond restrict conformational freedom, which can be entropically favorable for binding.

Docking studies reveal that this rigid core positions the various functional groups to make key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of a protein. nih.gov The two carbonyl groups on the thiazolidinedione ring are frequently identified as important hydrogen bond acceptors, interacting with residues in the target's binding pocket. researchgate.net For example, in PTP1B inhibitors, these carbonyls can form hydrogen bonds with amino acids like SER216. semanticscholar.org The core structure, therefore, acts as a molecular anchor, ensuring that the interacting moieties are correctly presented to the protein, subject to specific distance and steric constraints defined by the target's architecture. nih.gov

Identification of Key Pharmacophoric Features Essential for Diverse Biological Activities

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione derivatives, several key pharmacophoric features have been identified that are essential for their diverse biological activities.

A general pharmacophoric model for this class often includes:

A Hydrophobic Aromatic Ring: The substituted benzylidene ring typically occupies a hydrophobic pocket in the target protein. The nature and position of substituents (like the 4-chloro group) modulate the strength of this hydrophobic interaction.

A Hydrogen Bond Donor/Acceptor Region: The thiazolidinedione ring itself is a key feature. The two carbonyl oxygens act as hydrogen bond acceptors (HBA), while the N-H group (if unsubstituted) can act as a hydrogen bond donor (HBD). nih.govresearchgate.net These features are critical for anchoring the ligand in the active site. For example, in VEGFR-2 inhibitors, HBA and HBD atoms are noted to form hydrogen bonds with residues like Glu883 and Asp1044. nih.gov

A Linker Moiety: The exocyclic double bond acts as a rigid linker connecting the aromatic ring to the heterocyclic core, ensuring a well-defined spatial orientation between these two key features.

Specific pharmacophoric models have been proposed for different targets. For partial PPAR-γ agonism, the essential features were identified as one hydrogen bond acceptor moiety and two hydrophobic moieties. nih.gov For PTP1B inhibition, crucial interactions include hydrogen bonds with specific amino acid residues such as ASP48, ASP181, SER216, and TYR46. semanticscholar.org The versatility of the thiazolidinedione scaffold allows it to present these key features in arrangements that can be recognized by a wide array of biological targets.

Molecular Mechanisms of Action Explored for Z 5 4 Chlorobenzylidene Thiazolidine 2,4 Dione

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism and Downstream Signaling Pathways

Thiazolidinediones are well-established as agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor belonging to the nuclear receptor superfamily. nih.govnih.gov PPARγ is a crucial regulator of adipogenesis, glucose homeostasis, and lipid metabolism. nih.govresearchgate.net The interaction of (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione with PPARγ initiates a cascade of molecular events that modulate gene expression and improve insulin (B600854) sensitivity. nih.gov

Ligand-Dependent Transactivation Mechanisms

The activity of (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione as a PPARγ agonist is initiated by its direct binding to the receptor's ligand-binding domain (LBD). The acidic thiazolidine-2,4-dione head group is a critical pharmacophore for this interaction. Molecular docking studies of closely related 5-benzylidene-2,4-thiazolidinediones suggest that the TZD ring engages in key hydrogen bonding interactions with specific amino acid residues within the LBD. nih.govvensel.org For partial agonists of this class, pivotal interactions include hydrogen bonds with Serine 342 (Ser342) and Arginine 288 (Arg288), as well as hydrophobic interactions with Isoleucine 341 (Ile341). nih.gov

Upon binding, the ligand induces a conformational change in the PPARγ receptor. This change facilitates the dissociation of corepressor molecules and the recruitment of coactivator proteins, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). semanticscholar.org This activated PPARγ-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby initiating their transcription. semanticscholar.org

Effects on Gene Transcription Related to Metabolic Regulation

The activation of PPARγ by (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione leads to the altered expression of a suite of genes integral to metabolic control. nih.gov This transcriptional regulation is central to the insulin-sensitizing effects of the TZD class. nih.gov A primary target is the gene encoding for adiponectin, a protein secreted by fat cells that enhances insulin sensitivity and has anti-inflammatory properties. nih.gov Treatment with TZDs has been shown to significantly increase plasma adiponectin levels. nih.govresearchgate.net

Furthermore, PPARγ agonism upregulates the expression of genes involved in glucose uptake and lipid metabolism. nih.gov One of the most important of these is the gene for Glucose Transporter Type 4 (GLUT-4), which facilitates the transport of glucose into muscle and adipose cells, a critical step in maintaining glucose homeostasis. nih.gov By promoting the transcription of these and other target genes, the compound helps to normalize glucose levels and improve the body's response to insulin. nih.gov

| Gene Target | Function | Consequence of Upregulation by PPARγ Agonism |

| Adiponectin | Hormone secreted by adipocytes that modulates glucose regulation and fatty acid oxidation. | Increased insulin sensitivity, anti-inflammatory effects. nih.gov |

| GLUT-4 | Insulin-regulated glucose transporter found primarily in adipose tissues and striated muscle. | Enhanced glucose uptake from the bloodstream into cells. nih.gov |

| Fatty Acid Translocase (FAT/CD36) | Membrane protein that facilitates the uptake of long-chain fatty acids into cells. | Increased fatty acid uptake and lipid metabolism. |

| Lipoprotein Lipase (LPL) | Enzyme that hydrolyzes triglycerides in lipoproteins. | Clearance of triglycerides from the blood. |

Anti-angiogenic Mechanisms, with a focus on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions such as tumor growth. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through its receptor VEGFR-2, is a primary driver of angiogenesis. frontiersin.org Thiazolidine-2,4-dione derivatives have been identified as potent inhibitors of this pathway. nih.gov

Binding Modes and Allosteric Modulation of VEGFR-2

(Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione is proposed to inhibit VEGFR-2 by competing with ATP for binding in the kinase domain of the receptor. Molecular modeling studies of similar TZD derivatives show that the molecule orients itself within the ATP-binding pocket to form critical stabilizing interactions. nih.gov The (Z)-5-benzylidenethiazolidine-2,4-dione scaffold can occupy the hinge region of the receptor's active site. nih.gov

Key interactions often involve the formation of hydrogen bonds with amino acid residues at the entrance of the active site, specifically with Glutamic acid 885 (Glu885) and Aspartate 1046 (Asp1046) of the conserved DFG (Asp-Phe-Gly) motif. nih.govmdpi.com The 4-chlorophenyl group extends into a hydrophobic pocket, forming favorable van der Waals interactions. By occupying this site, the compound prevents the binding of ATP, thereby inhibiting the autophosphorylation of the receptor and blocking the downstream signaling cascades that lead to endothelial cell proliferation and migration. frontiersin.orgnih.gov

Inhibition of Angiogenesis in Preclinical Models

The anti-angiogenic potential of 5-benzylidene-2,4-thiazolidenedione derivatives has been validated in several preclinical in vivo models. nih.gov Two standard assays used for this purpose are the Chick Chorioallantoic Membrane (CAM) assay and the zebrafish embryo model.

In the CAM assay, fertilized chicken eggs are used to observe the formation of new blood vessels on the membrane surrounding the embryo. nih.govresearchgate.net Application of anti-angiogenic compounds can disrupt this vascular network. Studies on 5-benzylidene-2,4-thiazolidenediones have demonstrated a significant reduction in blood vessel formation in this model. nih.gov Similarly, the zebrafish model, which allows for direct visualization of blood vessel development in living embryos, has shown that these compounds can inhibit the growth of intersegmental vessels. nih.govnih.govmdpi.com These findings from preclinical models provide strong evidence for the anti-angiogenic activity of this class of compounds.

| Preclinical Model | Endpoint Measured | Observed Effect of 5-Benzylidene-2,4-Thiazolidenedione Derivatives |

| Chick Chorioallantoic Membrane (CAM) | Neovascularization, blood vessel density. | Good inhibition of angiogenesis. nih.gov |

| Zebrafish Embryo Assay | Development of sub-intestinal and intersegmental vessels. | Inhibition of blood vessel growth. nih.gov |

Induction of Apoptosis and Cell Cycle Arrest in Cellular Systems

In addition to its effects on metabolic and angiogenic pathways, (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione and related compounds have been shown to directly impact cell survival and proliferation by inducing programmed cell death (apoptosis) and causing cell cycle arrest. nih.gov

Thiazolidine (B150603) derivatives can trigger apoptosis through caspase-dependent pathways. bilkent.edu.trnih.gov The apoptotic process can be initiated via the intrinsic pathway, which involves the activation of initiator caspase-9, or the extrinsic pathway involving caspase-8. bilkent.edu.trnih.gov Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death. bilkent.edu.tr The pro-apoptotic activity of some TZD derivatives is also linked to the downregulation of anti-apoptotic proteins, including Bcl-2 and Survivin, which otherwise protect cells from undergoing apoptosis. plos.orgbohrium.com

Furthermore, benzylidene-thiazolidine-2,4-diones can halt the progression of the cell cycle, preventing cancer cells from dividing. nih.gov Flow cytometry analyses have revealed that these compounds can induce cell cycle arrest at the G1-S transition, preventing entry into the DNA synthesis (S) phase. nih.gov Other related compounds have been shown to cause arrest in the S phase or to induce a sub-G1 peak, which is an indicator of apoptotic cells. nih.govbilkent.edu.tr This cytostatic effect complements the cytotoxic induction of apoptosis, providing a dual mechanism for inhibiting tumor growth.

Receptor-Mediated Mitochondrial Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism for many therapeutic agents, particularly in the context of cancer treatment. Thiazolidinedione derivatives have been shown to trigger this process through the intrinsic, or mitochondrial, pathway. mdpi.com This pathway is intricately regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2 itself.

Mechanistic studies on TZD-conjugated compounds have revealed their ability to modulate the expression of these key regulatory proteins. For instance, certain derivatives have been observed to upregulate the expression of the pro-apoptotic protein Bax while simultaneously downregulating the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane, a point of no return in the apoptotic cascade. mdpi.com Following this, cytochrome c is released from the mitochondria into the cytoplasm, which then activates the caspase cascade, ultimately leading to cell death. nih.gov

Furthermore, investigations into other TZD derivatives have shown that their apoptotic induction can also be mediated by the significant downregulation of genes such as Bcl2, Survivin, and Transforming Growth Factor (TGF). plos.orgnih.gov

Caspase-Dependent and Caspase-Independent Apoptosis Mechanisms

The execution of apoptosis is largely carried out by a family of cysteine proteases known as caspases. The activation of these enzymes in a cascade-like fashion is a hallmark of caspase-dependent apoptosis. Research into thiazolidinedione derivatives indicates their involvement in activating this cascade. The mitochondrial pathway, once initiated, leads to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3 and caspase-7. nih.gov

Table 1: Effect of a Representative Thiazolidinedione Derivative (Compound 12a) on Apoptotic Gene Expression in Caco-2 Cells

| Gene | Regulation Effect | Implication |

|---|---|---|

| Bcl-2 | Down-regulation | Promotes apoptosis |

| Bcl-xl | Down-regulation | Promotes apoptosis |

| Survivin | Down-regulation | Promotes apoptosis |

| TGF | Up-regulation | May contribute to apoptosis in certain contexts |

Data derived from studies on TZD derivatives designed as VEGFR-2 inhibitors. nih.gov

Modulation of Efflux Pumps and Resistance Mechanisms (e.g., Pdr5 in Fungi)

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates out of cells, contributing significantly to multidrug resistance (MDR) in both bacteria and fungi. nih.govmdpi.com While the direct effect of (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione on specific efflux pumps like Pdr5 in fungi has not been extensively documented in the available literature, research on structurally related heterocyclic compounds provides some insights.

For example, studies on (Z)-5-(4-Fluorobenzylidene)-imidazolidines, which share a similar benzylidene side chain but have an imidazolidine (B613845) core, have shown that they can inhibit the NorA efflux pump in Staphylococcus aureus. sci-hub.seresearchgate.net This inhibition enhances the efficacy of antibiotics like norfloxacin (B1679917) and ciprofloxacin, suggesting that such compounds can act as efflux pump inhibitors (EPIs). sci-hub.seresearchgate.net The mechanism of EPIs can involve blocking the pump's active site, disrupting the energy source for transport, or interfering with the assembly of the pump complex. nih.gov Given these findings in related structures, it is plausible that thiazolidinedione derivatives could also modulate efflux pump activity, but specific studies on (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione are needed to confirm this.

Enzyme Inhibition Mechanisms (e.g., Protein Tyrosine Phosphatase 1B (PTP1B), 3-Dehydroquinase)

A significant area of research for (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione and its analogs is their role as enzyme inhibitors.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator in the insulin and leptin signaling pathways. mdpi.compatsnap.com Its inhibition is considered a promising therapeutic strategy for type 2 diabetes and obesity. mdpi.com A substantial body of evidence indicates that 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives are potent and competitive inhibitors of PTP1B. nih.govresearchgate.netnih.gov Molecular docking studies have shown that these compounds bind to the active site of PTP1B, interacting with key amino acid residues such as Gly220, Ala217, Arg221, Asp181, Ser216, and Cys215. nih.gov This binding stabilizes an open form of the enzyme, preventing it from carrying out its dephosphorylating function and thereby enhancing insulin sensitivity. nih.govresearchgate.net

Table 2: PTP1B Inhibitory Activity of Representative 5-Benzylidenethiazolidine-2,4-dione Derivatives

| Compound | Substitution on Benzylidene Ring | IC50 (μM) |

|---|---|---|

| 7e | 2,4-dihydroxy | 4.6 |

| 5a (related derivative) | 3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxy | 0.86 |

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. nih.govnih.gov

3-Dehydroquinase: 3-Dehydroquinase is an enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic compounds in bacteria, fungi, and plants, but absent in mammals. nih.gov This makes it an attractive target for the development of new antimicrobial agents. However, current research literature does not provide specific evidence of (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione or its close derivatives acting as inhibitors of 3-dehydroquinase.

Other Investigated Molecular Pathways and Cellular Responses

Beyond the aforementioned mechanisms, the thiazolidine-2,4-dione scaffold has been extensively investigated for its interaction with other critical cellular pathways, most notably in the context of cancer therapy.

Inhibition of VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. plos.orgmdpi.com Numerous studies have identified thiazolidine-2,4-dione derivatives as potent inhibitors of VEGFR-2. nih.govrsc.orgtandfonline.comnih.gov These compounds are designed to bind to the ATP-binding site in the kinase domain of VEGFR-2. plos.org By occupying this site, they prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. plos.org This anti-angiogenic effect is a crucial component of their anticancer activity. nih.gov The (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione moiety is a common structural feature in these designed inhibitors. nih.gov

Biological Target Identification and Validation in Preclinical Research of Z 5 4 Chlorobenzylidene Thiazolidine 2,4 Dione

Characterization of Receptor Ligand Binding (e.g., PPARγ Affinity and Selectivity)

The thiazolidine-2,4-dione scaffold is a well-established pharmacophore known to interact with Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma isoform (PPARγ). PPARs are nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism, making them a key target for the development of insulin-sensitizing drugs. scilit.com

While specific binding affinity data, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), for (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione with PPARγ are not extensively detailed in publicly available literature, the broader class of 5-benzylidene-2,4-thiazolidinediones has been the subject of numerous studies. Research on structurally related compounds suggests that the benzylidene substituent plays a significant role in modulating the binding affinity to PPARγ. For instance, a study involving the synthesis and molecular docking of new benzylidene-2,4-thiazolidinediones as partial PPAR-γ agonists noted that a chlorine substituent on the phenyl ring did not lead to an improvement in binding affinity when compared to other derivatives. nih.gov This suggests that while (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione is predicted to bind to PPARγ, the 4-chloro substitution may not confer optimal binding characteristics.

Enzymatic Target Profiling and Kinetic Studies (e.g., PTP1B, VEGFR-2, 3-Dehydroquinase)

Beyond its interaction with nuclear receptors, (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione and its analogs have been investigated for their potential to inhibit various enzymes implicated in disease pathogenesis.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a non-receptor protein tyrosine phosphatase that acts as a negative regulator of insulin (B600854) and leptin signaling pathways. Its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity. A number of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives have been designed and evaluated as competitive inhibitors of PTP1B. While specific kinetic data such as the inhibition constant (Ki) and the rates of association (kon) and dissociation (koff) for (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione are not available, studies on analogous compounds have reported potent inhibitory effects against PTP1B.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Thiazolidine-2,4-dione derivatives have been explored as potential VEGFR-2 inhibitors. For example, studies on (Z)-5-(2-chlorobenzylidene)thiazolidine-2,4-dione and (Z)-5-(2,4-dichlorobenzylidene)thiazolidine-2,4-dione have been conducted to assess their ability to occupy the hinge region of the VEGFR-2 active site. While specific IC50 values for the 4-chloro derivative are not provided, the research indicates that the benzylidenethiazolidine-2,4-dione moiety is a viable scaffold for targeting this receptor.

3-Dehydroquinase: There is no available scientific literature to suggest that (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione or its close analogs interact with or inhibit the enzyme 3-dehydroquinase.

The following table summarizes the inhibitory activities of some representative 5-benzylidenethiazolidine-2,4-dione derivatives against various enzymatic targets, providing a contextual understanding of the potential activity of the subject compound.

| Compound Derivative | Target Enzyme | Reported Activity (IC50) |

| 5-(substituted benzylidene) TZD | PTP1B | Potent inhibition observed |

| (Z)-5-(2-chlorobenzylidene) TZD | VEGFR-2 | Investigated as potential inhibitor |

| (Z)-5-(2,4-dichlorobenzylidene) TZD | VEGFR-2 | Investigated as potential inhibitor |

Molecular Interaction Studies and Binding Mode Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking studies have provided insights into the putative binding modes of 5-benzylidenethiazolidine-2,4-dione derivatives within the active sites of their biological targets.

PPARγ: For the broader class of thiazolidinediones, the acidic thiazolidine-2,4-dione head group is crucial for anchoring the ligand within the PPARγ ligand-binding pocket. This is typically achieved through hydrogen bond interactions with key amino acid residues such as Ser289, His323, His449, and Tyr473. The benzylidene moiety and its substituents extend into a more hydrophobic region of the pocket. Molecular modeling of a related compound, [5-(4-Chloro benzylidene)-2,4-dioxo-thiazolidin-3-yl] acetic acid (1-phenyl-ethylidene)-hydrazide, suggests that the chlorine atom on the phenyl ring participates in hydrophobic interactions within the binding site. nih.gov

PTP1B: In the case of PTP1B, docking studies of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives have indicated that these compounds can bind to the active site, forming interactions with key residues. These interactions often involve hydrogen bonds with the backbone or side chains of amino acids, as well as hydrophobic interactions that stabilize the ligand-enzyme complex.

VEGFR-2: The binding mode of thiazolidine-2,4-dione derivatives in the ATP-binding site of the VEGFR-2 kinase domain has also been explored. The thiazolidine-2,4-dione core can form hydrogen bonds with the hinge region residues, a common feature for kinase inhibitors. The substituted benzylidene portion typically occupies the hydrophobic pocket, and the nature and position of the substituents can significantly influence the binding affinity and selectivity.

In Vitro and Ex Vivo Target Validation Assays in Relevant Biological Systems

The biological activity of (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione and related compounds has been assessed in various in vitro and ex vivo models to validate their engagement with the identified targets and to understand their cellular effects.

In Vitro Studies:

PPARγ Activation: Reporter gene assays in cells transfected with PPARγ are commonly used to assess the agonistic activity of thiazolidinediones. These assays measure the ability of a compound to induce the transcription of a reporter gene under the control of a PPARγ-responsive promoter.

Enzyme Inhibition Assays: The inhibitory activity of compounds against PTP1B and VEGFR-2 is typically determined using in vitro enzymatic assays. These assays measure the rate of substrate conversion by the purified enzyme in the presence and absence of the inhibitor, allowing for the determination of IC50 values.

Cell-based Assays: The anti-proliferative effects of VEGFR-2 inhibitors are often evaluated in cancer cell lines that are dependent on VEGF signaling. Similarly, the insulin-sensitizing effects of PTP1B inhibitors can be assessed in cell-based models of insulin resistance.

Ex Vivo Studies:

There is a lack of specific ex vivo studies reported for (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione. However, for related compounds, ex vivo models such as isolated tissues or organs could be used to further validate their biological activity. For example, the effect of a PTP1B inhibitor on insulin signaling could be studied in isolated muscle or adipose tissue.

The collective evidence from these preclinical research efforts, primarily on structurally related compounds, suggests that (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione likely interacts with PPARγ and may also exhibit inhibitory activity against enzymes such as PTP1B and VEGFR-2. However, a comprehensive understanding of its precise binding affinities, selectivity, and kinetic parameters requires further dedicated experimental investigation.

Preclinical Efficacy and Mechanistic Investigations of Z 5 4 Chlorobenzylidene Thiazolidine 2,4 Dione in Vitro and in Vivo Studies

Antifungal Activities against Pathogenic Fungi (e.g., Candida spp., Aspergillus spp.)

The thiazolidine-2,4-dione nucleus is a foundational component of various compounds investigated for their antifungal properties. Studies have shown that derivatives of this scaffold exhibit notable activity against clinically relevant yeasts and molds.

While specific MIC data for (Z)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione is not extensively reported, studies on its direct derivatives provide insight into its potential efficacy. A closely related compound, Mycosidine®, which is (Z)-5-(4-chlorobenzylidene)-3-methoxycarbonyl-1,3-thiazolidine-2,4-dione, has been approved for the topical treatment of infections caused by dermatophytes and yeasts, including Candida species. nih.gov This indicates that the core structure contributes significantly to the antifungal effect.

Research on other substituted thiazolidine-2,4-diones has demonstrated a range of activities. For instance, certain 5-arylidene-2,4-thiazolidinediones have shown potent fungistatic and fungicidal effects. nih.gov One study on a derivative, 4-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)benzoic acid, reported potent activity with MIC values ranging from 0.6 to 0.8 µg/mL against various microbial strains. ijariie.com Conversely, other research has found that some derivatives of 5-(4-aminobenzylidine)thiazolidine-2,4-dione exhibit only weak antifungal activity against Aspergillus niger and Candida albicans. researchgate.net

Table 1: Antifungal Activity of Selected Thiazolidine-2,4-dione Derivatives

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 4-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)benzoic acid | Microbial Strains | 0.6 - 0.8 ijariie.com |

Note: Data presented is for derivatives of (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione, as specific data for the parent compound is limited.

The transition from yeast to hyphal form (germ tube formation) is a critical virulence factor for Candida albicans. The mechanism of action for some antifungal thiazolidines has been linked to the disruption of the fungal cell wall. nih.gov Studies on 5-arylidene-2,4-thiazolidinediones have demonstrated that these compounds can induce morphological changes in the cell wall of Candida yeasts, which could interfere with processes like germ tube formation. nih.govmdpi.com Although direct inhibition of germ tube formation by (Z)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione has not been specifically detailed, the observed effects on the cell wall by its analogues suggest a potential mechanism for disrupting fungal morphogenesis.

Antimicrobial and Antibacterial Spectrum and Potency

The thiazolidine-2,4-dione scaffold has been extensively explored for its antibacterial potential, with derivatives showing activity against both Gram-positive and Gram-negative bacteria.

Derivatives of (Z)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione have demonstrated a broad spectrum of antibacterial activity. Research has consistently shown that this class of compounds is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus. nih.gov In one study, a series of 5-arylidene-thiazolidine-2,4-dione derivatives showed MIC values ranging from 2 to 16 µg/mL, with the most pronounced activity against Gram-positive organisms. nih.gov

Other studies have synthesized hybrid molecules incorporating the thiazolidine-2,4-dione ring, yielding compounds with MICs as low as 3.91 mg/L against reference strains of Gram-positive bacteria, an activity level comparable or superior to drugs like oxacillin (B1211168) and cefuroxime. nih.gov Research on 5-(substituted benzylidine)thiazolidine-2,4-dione derivatives also reported significant antibacterial activity against S. aureus and Escherichia coli. researchgate.net

Table 2: Antibacterial Activity of Selected Thiazolidine-2,4-dione Derivatives

| Compound Class | Bacterial Strain | MIC Range |

|---|---|---|

| 5-Arylidene-thiazolidine-2,4-diones | Gram-positive bacteria | 2 - 16 µg/mL nih.gov |

| Thiazolidine-2,4-dione-based hybrids | Gram-positive bacteria | Starting from 3.91 mg/L nih.gov |

Note: Data is for derivatives and related structures, not the specific subject compound.

The precise cellular mechanisms of antimicrobial action for (Z)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione are not fully elucidated. However, investigations into related compounds provide clues. For example, a study on the effects of 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one on S. aureus revealed that exposure to the compound induced changes to the bacterial cell surface and a decrease in cell size. nih.govresearchgate.net This suggests that the thiazolidine (B150603) scaffold may interfere with the integrity of the bacterial cell envelope or related cellular processes.

Anticancer and Anti-proliferative Effects in Cancer Cell Lines

The thiazolidine-2,4-dione core is a well-established pharmacophore in the design of anticancer agents. Numerous studies have demonstrated the potent anti-proliferative effects of its derivatives against a wide array of human cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis through various molecular mechanisms. nih.gov

While specific data for (Z)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione is limited, extensive research on its analogues highlights the scaffold's potential. For instance, various 5-benzylidene thiazolidine-2,4-dione derivatives have been evaluated against numerous cancer cell lines, including those from leukemia (SR), non-small cell lung cancer (NCI-H522), colon cancer (COLO 205, HT-29), CNS cancer (SF-539), melanoma (SK-MEL-2), ovarian cancer (OVCAR-3), renal cancer (RXF 393), prostate cancer (PC-3), and breast cancer (MCF-7, MDA-MB-468). nih.govnih.gov

One study reported GI50 (50% growth inhibition) values for a derivative against a panel of 60 human tumor cell lines, with potent activity observed against breast cancer (MDA-MB-468, GI50: 1.11 μM), renal cancer (RXF 393, GI50: 1.15 μM), and lung cancer (NCI-H522, GI50: 1.36 μM). nih.gov Another series of novel derivatives demonstrated promising cytotoxic activities against liver cancer (HepG2) and breast cancer (MCF-7) cell lines, with IC50 values ranging from 0.60 to 4.70 μM. nih.gov

Table 3: Anti-proliferative Activity of Selected 5-Benzylidene-Thiazolidine-2,4-dione Derivatives

| Derivative Structure | Cancer Cell Line | Activity (IC50/GI50) |

|---|---|---|

| 5-(4-Alkylbenzyledene) Derivative | Breast Cancer (MDA-MB-468) | GI50: 1.11 μM nih.gov |

| 5-(4-Alkylbenzyledene) Derivative | Renal Cancer (RXF 393) | GI50: 1.15 μM nih.gov |

| 5-(4-Alkylbenzyledene) Derivative | Colon Cancer (COLO 205) | GI50: 1.64 μM nih.gov |

| Various Novel Derivatives | Liver Cancer (HepG2) | IC50: 0.60 - 4.70 μM nih.gov |

| Various Novel Derivatives | Breast Cancer (MCF-7) | IC50: 0.60 - 4.70 μM nih.gov |

Note: The data presented is for various derivatives of the 5-benzylidene-thiazolidine-2,4-dione scaffold.

Dose-Dependent Cytotoxicity and IC₅₀ Values against Specific Cancer Cell Lines (e.g., HepG2, MCF-7, HT-29)

The cytotoxic potential of thiazolidine-2,4-dione derivatives has been evaluated against several human cancer cell lines. While specific data for (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione against HepG2, MCF-7, and HT-29 are not extensively available in the reviewed literature, studies on closely related analogs provide insights into the potential anticancer activity of this class of compounds.

For instance, a study on (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives reported the cytotoxic profile of a 2-chloro substituted analog against various cancer cell lines. researchgate.net The IC₅₀ values for the compound (Z)-2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3yl)acetic acid were determined to be 40 μM for the HT-29 (colon cancer) cell line and 50 μM for the MCF-7 (breast cancer) cell line. researchgate.net Another study investigating quinoline-based thiazolidin-4-one derivatives identified a compound with cytotoxic activity against the HT-29 cell line, showing an IC₅₀ value of 0.31 ± 0.022 µM. nih.gov

Furthermore, research on 5-(4-Methoxybenzylidene)thiazolidin-2,4-dione derivatives demonstrated antiproliferative activity against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 cell lines, with IC₅₀ values ranging from 5.1 to 22.08 µM for the most active compounds. nih.gov These findings suggest that the benzylidene-thiazolidine-2,4-dione scaffold is a promising framework for the development of novel anticancer agents. The specific activity of the 4-chloro substituted title compound, however, requires direct experimental evaluation to ascertain its potency and selectivity against these cancer cell lines.

Table 1: Cytotoxicity of Thiazolidinedione Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| (Z)-2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3yl)acetic acid | HT-29 | 40 researchgate.net |

| (Z)-2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3yl)acetic acid | MCF-7 | 50 researchgate.net |

| Quinoline-based 2-(2,6-difluorophenyl)-thiazolidin-4-one derivative | HT-29 | 0.31 ± 0.022 nih.gov |

Investigation of Apoptotic and Cell Cycle Arrest Induction in Cancer Cells

The anticancer effects of thiazolidinedione derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

A study on a closely related analog, 2-[5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl]-N-(4-chloro-2-trifluromethylphenyl) acetamide (B32628) (G5), demonstrated its ability to induce cell cycle arrest and apoptosis in leukemia CEM cells. nih.gov Treatment with compound G5 resulted in the accumulation of cells in the G2/M phase of the cell cycle. nih.gov Furthermore, flow cytometric analysis revealed that this compound induced both early and late-stage apoptosis in these cells. nih.gov

Thiazolidinediones have been shown in various cancer models to influence the cell cycle and induce apoptosis. nih.govresearchgate.net These effects are considered key mechanisms behind their antitumor activity. nih.gov The specific mechanisms by which (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione may exert such effects, including its impact on key regulatory proteins of the cell cycle and apoptosis, warrant further investigation.

Anti-inflammatory and Immunomodulatory Activities in Preclinical Models

Thiazolidine-2,4-dione derivatives have been investigated for their anti-inflammatory and immunomodulatory properties. These compounds have been shown to exert anti-inflammatory effects in various preclinical models. scispace.comnih.gov

For example, studies on certain 5-benzylidene-2,4-thiazolidinedione derivatives have demonstrated their potential to reduce inflammation in carrageenan-induced paw edema models in rats. One particular derivative, 5-(3-chlorobenzylidene)-thiazolidin-2,4-dione, showed notable anti-inflammatory, analgesic, and antioxidant activities. rfppl.co.in

The anti-inflammatory actions of some thiazolidinediones are linked to their activity as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. researchgate.net Activation of PPARγ can lead to the downregulation of pro-inflammatory cytokines. While the anti-inflammatory potential of (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione has been suggested, detailed in vivo and in vitro studies are necessary to fully characterize its anti-inflammatory and immunomodulatory profile and to elucidate the underlying molecular mechanisms. evitachem.com

Antioxidant Activities and Reactive Oxygen Species Scavenging

The antioxidant potential of the thiazolidine-2,4-dione scaffold has been a subject of interest in medicinal chemistry. nih.gov Thiazolidinedione derivatives have been reported to possess antioxidant properties, which may contribute to their therapeutic effects in various diseases associated with oxidative stress. nih.gov

Studies on a series of 5-(substituted benzylidene)-thiazolidine-2,4-dione derivatives have shown that the presence of certain substituents on the benzylidene ring can enhance antioxidant activity. nih.gov For instance, the presence of electron-withdrawing groups like p-Cl was found to increase the antioxidant activity in some series of these compounds. nih.gov A study on 5-(3-chlorobenzylidene)-thiazolidin-2,4-dione also reported good antioxidant activity. rfppl.co.in

Larvicidal Activities against Disease Vectors (e.g., Aedes aegypti)

(Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione has been specifically investigated for its larvicidal activity against the mosquito Aedes aegypti, a significant vector for diseases such as dengue fever, Zika, and chikungunya.

In a study evaluating a series of thiazolidinedione derivatives, (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione was identified as the most effective larvicidal agent against Ae. aegypti larvae. The compound exhibited a lethal concentration (LC₅₀) of 7.71 μg/mL after 24 hours of exposure. This study highlighted that the presence of a chlorine atom at the para position of the benzylidene ring contributed to its enhanced larvicidal activity.

Table 2: Larvicidal Activity of (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione against Aedes aegypti

| Compound | Vector | LC₅₀ (24h) |

|---|

Other Preclinical Biological Activities, including Antihyperlipidemic and Antitubercular Potential

The therapeutic potential of the thiazolidine-2,4-dione scaffold extends beyond the activities previously discussed, with research indicating potential antihyperlipidemic and antitubercular effects for some of its derivatives.

Antihyperlipidemic Potential: Several studies have reported the antihyperlipidemic activity of novel thiazolidinedione derivatives. researchgate.netacs.org In preclinical models of diabetes, certain 5-benzylidene 2,4-thiazolidinedione (B21345) derivatives have demonstrated the ability to lower levels of triglycerides and cholesterol, in addition to their hypoglycemic effects. nih.gov These effects are often associated with the activation of PPARγ, which plays a crucial role in lipid metabolism. researchgate.net While these findings are promising for the thiazolidinedione class, specific studies on the antihyperlipidemic effects of (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione are needed to confirm its activity in this area.

Antitubercular Potential: The thiazolidinedione nucleus is also considered a valuable scaffold in the search for new antitubercular agents. scispace.comnih.gov Various derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. scispace.com Although the broader class of thiazolidinediones has shown promise, specific data, including the minimum inhibitory concentration (MIC) for (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione against M. tuberculosis, is not yet well-documented in the available literature. Further research is required to explore and establish the antitubercular potential of this specific compound.

Future Research Directions and Therapeutic Prospects for Z 5 4 Chlorobenzylidene Thiazolidine 2,4 Dione Preclinical Focus

Rational Design of Novel Analogues with Improved Potency, Selectivity, and Biological Profiles

Structural Modifications and Structure-Activity Relationship (SAR) Studies:

The thiazolidinedione ring is a critical pharmacophore, and its structural integrity is generally considered essential for activity. However, modifications at the N-3 and C-5 positions of the ring have been extensively explored to modulate the compound's biological activity.

N-3 Position: The acidic proton at the N-3 position is crucial for the interaction of some TZD derivatives with their targets, such as peroxisome proliferator-activated receptor-gamma (PPARγ). However, N-substitution is being investigated as a strategy to reduce off-target effects and potentially diminish side effects like hepatotoxicity. The introduction of various substituents at this position can alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic properties.

C-5 Position: The 5-benzylidene group plays a significant role in the biological activity of these compounds. The nature and position of substituents on the phenyl ring can dramatically impact potency and selectivity. For instance, the 4-chloro substitution in the parent compound is a key feature. SAR studies have shown that modifying this substituent can fine-tune the compound's activity against different targets. For example, some studies have explored replacing the benzylidene group with other aromatic or heteroaromatic rings to improve inhibitory activity against targets like protein tyrosine phosphatase 1B (PTP1B).

Bioisosteric Replacement:

To mitigate potential toxicity associated with the thiazolidinedione ring, researchers are exploring bioisosteric replacement. This strategy involves substituting the TZD ring with other heterocyclic systems that are chemically similar but may have a better safety profile. One such example is the use of a pyrrolidinedione ring, which has been shown to reduce the toxicity of some TZD analogues while modifying their anti-diabetic and anti-cancer properties.

Design of Dual- and Multi-Target Agents: